PROTAC BRD9 Degrader-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC BRD9 Degrader-6 is a potent and selective degrader of the bromodomain-containing protein BRD9. This compound is part of the proteolysis-targeting chimera (PROTAC) class, which uses the ubiquitin-proteasome system to selectively degrade target proteins. This compound has an IC50 value of 0.13 nM, making it highly effective for research on BAF complex-related disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC BRD9 Degrader-6 involves the creation of a bifunctional molecule that links a ligand for BRD9 to a ligand for an E3 ubiquitin ligase via a linker. The synthetic route typically involves multiple steps, including the preparation of the individual ligands and the linker, followed by their conjugation. Specific reaction conditions, such as solvent choice, temperature, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated synthesis and purification systems can enhance the scalability and reproducibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
PROTAC BRD9 Degrader-6 undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of one functional group with another.
Coupling Reactions: Used to link the BRD9 ligand to the E3 ligase ligand via the linker.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM), and methanol.
Catalysts: Palladium-based catalysts for coupling reactions.
Protecting Groups: Used to protect functional groups during intermediate steps.
Major Products
The major product of these reactions is the bifunctional PROTAC molecule, which can be further purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Wissenschaftliche Forschungsanwendungen
PROTAC BRD9 Degrader-6 has a wide range of scientific research applications, including:
Chemistry: Used to study the mechanisms of protein degradation and the design of bifunctional molecules.
Biology: Investigates the role of BRD9 in cellular processes and its interactions with other proteins.
Medicine: Explores potential therapeutic applications for diseases such as cancer, where BRD9 is implicated in tumor progression.
Industry: Utilized in drug discovery and development, particularly for targeting previously “undruggable” proteins .
Wirkmechanismus
PROTAC BRD9 Degrader-6 functions by forming a ternary complex between BRD9 and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of BRD9, marking it for degradation by the proteasome. The process is catalytic, meaning that the PROTAC molecule can repeatedly engage and degrade multiple BRD9 molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
I-BRD9: A selective inhibitor of BRD9.
BI-7273: Another selective inhibitor of BRD9.
Uniqueness
This compound is unique due to its high potency and selectivity for BRD9, as well as its ability to induce targeted protein degradation rather than merely inhibiting protein function. This makes it a valuable tool for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C47H56N8O6 |
---|---|
Molekulargewicht |
829.0 g/mol |
IUPAC-Name |
3-[5-[7-[[1-[[4-[6-(azetidin-1-yl)-2-methyl-1-oxo-2,7-naphthyridin-4-yl]-2,6-dimethoxyphenyl]methyl]piperidin-4-yl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C47H56N8O6/c1-50-26-37(35-22-42(53-13-4-14-53)48-23-36(35)45(50)58)32-19-40(60-2)38(41(20-32)61-3)27-51-15-9-30(10-16-51)24-52-17-11-47(12-18-52)28-54(29-47)33-6-5-31-25-55(46(59)34(31)21-33)39-7-8-43(56)49-44(39)57/h5-6,19-23,26,30,39H,4,7-18,24-25,27-29H2,1-3H3,(H,49,56,57) |
InChI-Schlüssel |
OBNRBCUHEAAFPS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=CC(=NC=C2C1=O)N3CCC3)C4=CC(=C(C(=C4)OC)CN5CCC(CC5)CN6CCC7(CC6)CN(C7)C8=CC9=C(CN(C9=O)C1CCC(=O)NC1=O)C=C8)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.